molecular formula C27H47NO B099311 3,4-Dihydro-2,8-dimethyl-2-(4,8,12-trimethyltridecyl)-2H-1-benzopyran-6-amine CAS No. 18230-02-9

3,4-Dihydro-2,8-dimethyl-2-(4,8,12-trimethyltridecyl)-2H-1-benzopyran-6-amine

Cat. No. B099311
CAS RN: 18230-02-9
M. Wt: 401.7 g/mol
InChI Key: VORNVULEBPTBJQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,4-Dihydro-2,8-dimethyl-2-(4,8,12-trimethyltridecyl)-2H-1-benzopyran-6-amine, also known as tocopherol amine, is a synthetic compound derived from vitamin E. This compound has gained significant interest in scientific research due to its potential therapeutic applications.

Scientific Research Applications

Tocopherol amine has been studied for its potential therapeutic applications in various fields such as cancer, neurodegenerative diseases, and cardiovascular diseases. Studies have shown that 3,4-Dihydro-2,8-dimethyl-2-(4,8,12-trimethyltridecyl)-2H-1-benzopyran-6-amine amine has antioxidant and anti-inflammatory properties, which may help reduce oxidative stress and inflammation, both of which are associated with the development of these diseases.

Mechanism of Action

Tocopherol amine exerts its therapeutic effects by scavenging free radicals and reducing oxidative stress. It also inhibits the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha, which are involved in the inflammatory response.
Biochemical and Physiological Effects:
Tocopherol amine has been shown to have various biochemical and physiological effects. Studies have shown that it can reduce lipid peroxidation, increase glutathione levels, and improve mitochondrial function. It has also been found to improve cognitive function and reduce neuroinflammation in animal models of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One of the advantages of using 3,4-Dihydro-2,8-dimethyl-2-(4,8,12-trimethyltridecyl)-2H-1-benzopyran-6-amine amine in lab experiments is its stability, which allows for long-term storage and use. It is also relatively easy to synthesize, making it readily available for research. However, one limitation is the lack of studies on its toxicity and safety, which may limit its use in clinical settings.

Future Directions

There are several future directions for research on 3,4-Dihydro-2,8-dimethyl-2-(4,8,12-trimethyltridecyl)-2H-1-benzopyran-6-amine amine. One area of interest is its potential use in cancer therapy, as studies have shown that it can inhibit tumor growth and induce apoptosis in cancer cells. Another area of research is its potential use in the treatment of neurodegenerative diseases, as it has been found to improve cognitive function and reduce neuroinflammation. Additionally, further studies on its safety and toxicity are needed to determine its potential for clinical use.
Conclusion:
In conclusion, this compound amine is a synthetic compound derived from vitamin E that has gained significant interest in scientific research due to its potential therapeutic applications. It has antioxidant and anti-inflammatory properties, and has been studied for its potential use in cancer, neurodegenerative diseases, and cardiovascular diseases. While there are limitations to its use in lab experiments, further research is needed to determine its potential for clinical use.

Synthesis Methods

Tocopherol amine is synthesized by reacting α-3,4-Dihydro-2,8-dimethyl-2-(4,8,12-trimethyltridecyl)-2H-1-benzopyran-6-amine with 1-bromo-4,8,12-trimethyltridecane and then reducing the resulting compound with lithium aluminum hydride. The final product is obtained after purification through column chromatography.

properties

CAS RN

18230-02-9

Molecular Formula

C27H47NO

Molecular Weight

401.7 g/mol

IUPAC Name

2,8-dimethyl-2-(4,8,12-trimethyltridecyl)-3,4-dihydrochromen-6-amine

InChI

InChI=1S/C27H47NO/c1-20(2)10-7-11-21(3)12-8-13-22(4)14-9-16-27(6)17-15-24-19-25(28)18-23(5)26(24)29-27/h18-22H,7-17,28H2,1-6H3

InChI Key

VORNVULEBPTBJQ-UHFFFAOYSA-N

SMILES

CC1=CC(=CC2=C1OC(CC2)(C)CCCC(C)CCCC(C)CCCC(C)C)N

Canonical SMILES

CC1=CC(=CC2=C1OC(CC2)(C)CCCC(C)CCCC(C)CCCC(C)C)N

synonyms

delta-Toc-amine
delta-tocopheramine

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.